molecular formula C10H6N2 B034642 Isoquinoline-6-carbonitrile CAS No. 106778-42-1

Isoquinoline-6-carbonitrile

Cat. No. B034642
M. Wt: 154.17 g/mol
InChI Key: DCSWGUBEMVRKQO-UHFFFAOYSA-N
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Patent
US07897619B2

Procedure details

6-Bromoisoquinoline (0.876 g, 4.18 mmol) purchased from Gateway Chemical Technology, Inc. was mixed with CuCN (1.12 g, 12.54 mmol) in 5 mL NMP in a microwave heating tube. The tube was heated under microwave to 150° C. for 1 hour and 170° C. for one hour. The reaction mixture was partitioned between EtOAc and saturated aqueous NaHCO3. After removing the solvent, the remaining residue was passed through a silica gel plug using 5% 2M ammonia in MeOH in DCM as the eluant. The crude product (100 mg) was used directly in the next step.
Quantity
0.876 g
Type
reactant
Reaction Step One
Name
Quantity
1.12 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[N:7][CH:6]=[CH:5]2.[C:12]([Cu])#[N:13]>CN1C(=O)CCC1>[CH:8]1[C:9]2[C:4](=[CH:3][C:2]([C:12]#[N:13])=[CH:11][CH:10]=2)[CH:5]=[CH:6][N:7]=1

Inputs

Step One
Name
Quantity
0.876 g
Type
reactant
Smiles
BrC=1C=C2C=CN=CC2=CC1
Step Two
Name
Quantity
1.12 g
Type
reactant
Smiles
C(#N)[Cu]
Name
Quantity
5 mL
Type
solvent
Smiles
CN1CCCC1=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating tube
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between EtOAc and saturated aqueous NaHCO3
CUSTOM
Type
CUSTOM
Details
After removing the solvent

Outcomes

Product
Name
Type
Smiles
C1=NC=CC2=CC(=CC=C12)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.